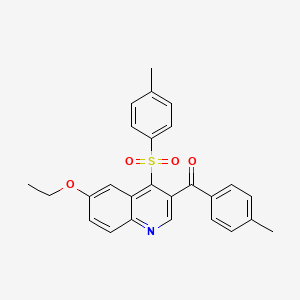
(6-Ethoxy-4-tosylquinolin-3-yl)(p-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Ethoxy-4-tosylquinolin-3-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C26H23NO4S and a molecular weight of 445.53. It contains tolyl groups, which are functional groups related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C26H23NO4S. It contains tolyl groups, which are functional groups related to toluene . The tolyl groups can have three possible structural isomers depending on the relative position of the methyl and the R substituent on the aromatic ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of complex quinoline derivatives, including compounds similar to "(6-Ethoxy-4-tosylquinolin-3-yl)(p-tolyl)methanone," often involves multi-step chemical reactions that yield novel heterocyclic compounds with potential for various applications. For example, Halim and Ibrahim (2017) discussed the synthesis of a new derivative of heteroannulated chromone, highlighting the importance of Density Functional Theory (DFT) calculations, electronic structure analysis, and the investigation of nonlinear optical (NLO) properties (Halim & Ibrahim, 2017). This research demonstrates the foundational role of synthetic chemistry in exploring the properties of quinoline derivatives for potential technological applications.
Potential Applications in Material Science
The study of novel quinoline derivatives extends to their potential applications in material science, particularly in the development of new fluorophores and analytical reagents. Hirano et al. (2004) identified a novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence across a wide pH range, showcasing its utility in biomedical analysis due to its stability and strong fluorescence properties (Hirano et al., 2004). Such compounds are crucial for developing sensitive and stable fluorescent labeling agents, which are invaluable in various scientific and medical diagnostics.
Analytical Chemistry Applications
Quinoline derivatives also find applications in analytical chemistry as fluorescent labeling reagents. The development of novel labeling compounds is essential for enhancing the detection and quantification of biological and chemical substances. For instance, the research by Gatti et al. (2004) on using 4,7-Phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent highlights the compound's utility in the quality control of amino acids in pharmaceuticals (Gatti et al., 2004). These advancements in pre-column derivatization techniques significantly improve the analytical methodologies for pharmaceutical quality assurance.
Eigenschaften
IUPAC Name |
[6-ethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-20-11-14-24-22(15-20)26(32(29,30)21-12-7-18(3)8-13-21)23(16-27-24)25(28)19-9-5-17(2)6-10-19/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTVWUQLEYVGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

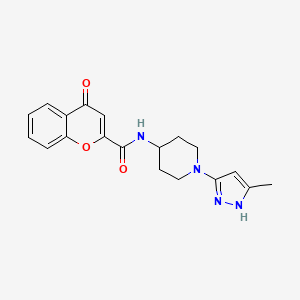
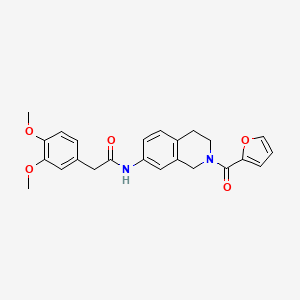
![1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2725368.png)
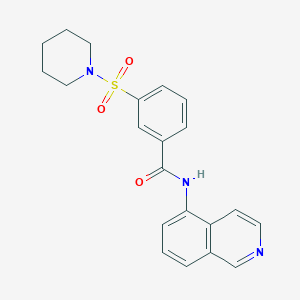


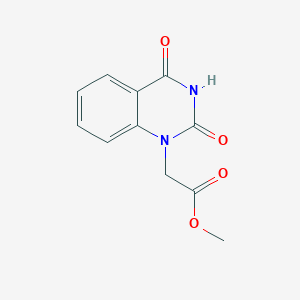
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2725379.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2725380.png)
![ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2725383.png)
![1-(1-azepanyl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2725384.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)
![4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2725386.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)